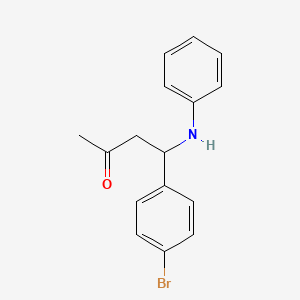
4-Anilino-4-(4-bromophenyl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Anilino-4-(4-bromophenyl)butan-2-one is a chemical compound with the molecular formula C16H16BrNO It is characterized by the presence of an aniline group and a bromophenyl group attached to a butanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-4-(4-bromophenyl)butan-2-one typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Anilino-4-(4-bromophenyl)butan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-Anilino-4-(4-bromophenyl)butan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Anilino-4-(4-bromophenyl)butan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Anilino-4-phenyl-2-butanone: This compound is structurally similar but lacks the bromine atom.
4-Anilino-N-phenethylpiperidine: Another related compound with a different backbone structure.
Uniqueness
4-Anilino-4-(4-bromophenyl)butan-2-one is unique due to the presence of both an aniline group and a bromophenyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
113360-53-5 |
|---|---|
Molekularformel |
C16H16BrNO |
Molekulargewicht |
318.21 g/mol |
IUPAC-Name |
4-anilino-4-(4-bromophenyl)butan-2-one |
InChI |
InChI=1S/C16H16BrNO/c1-12(19)11-16(13-7-9-14(17)10-8-13)18-15-5-3-2-4-6-15/h2-10,16,18H,11H2,1H3 |
InChI-Schlüssel |
PWHPKMXSBNPHFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(C1=CC=C(C=C1)Br)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis{[(fluorooxy)sulfinyl]oxy}(dimethyl)stannane](/img/structure/B14293573.png)
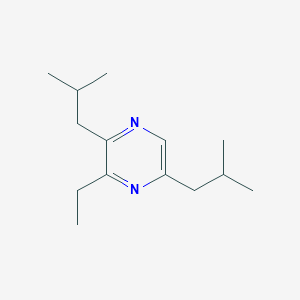
![7-[Di(prop-2-en-1-yl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B14293593.png)
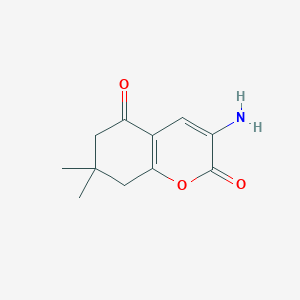
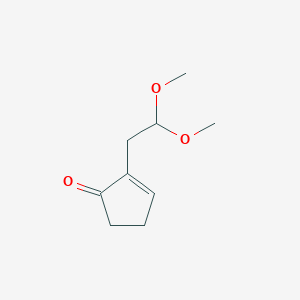
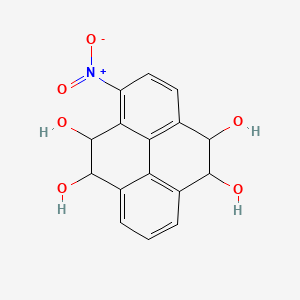
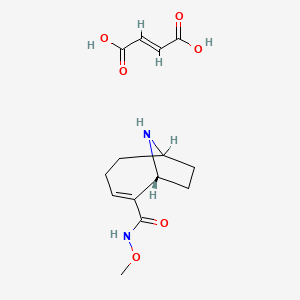

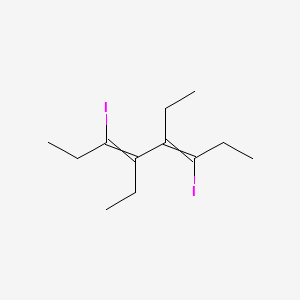
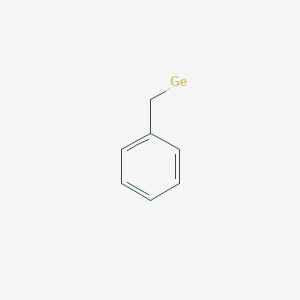
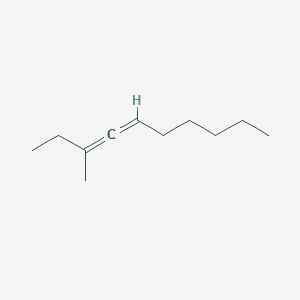
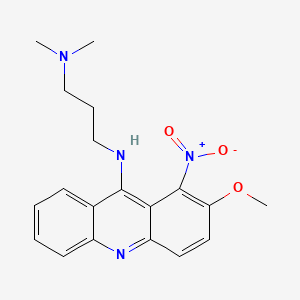
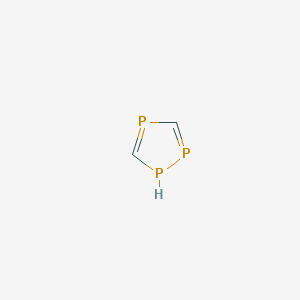
![(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[2-(2-pyridin-4-ylethynyl)phenoxy]propan-2-ol](/img/structure/B14293660.png)
